N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide
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Overview
Description
N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
Preparation Methods
The synthesis of N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diethylphenylamine with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction conditions often require the use of solvents such as dichloromethane or toluene and a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Scientific Research Applications
N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to reduced intraocular pressure in glaucoma or hinder the growth of cancer cells by disrupting their metabolic processes .
Comparison with Similar Compounds
N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide can be compared to other sulfonamide derivatives such as:
N-(2,6-Diethylphenyl)-2-chloroacetamide: This compound also contains the 2,6-diethylphenyl group but differs in its functional groups, leading to different chemical properties and applications.
2-Chloro-N-(2,6-diethylphenyl)acetamide: Similar in structure but with a chloroacetamide group, this compound is used in different industrial applications and has distinct reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
891038-93-0 |
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Molecular Formula |
C24H28N2O2S |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-[2-(2,6-diethylanilino)-2-phenylethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N2O2S/c1-3-19-14-11-15-20(4-2)24(19)26-23(21-12-7-5-8-13-21)18-25-29(27,28)22-16-9-6-10-17-22/h5-17,23,25-26H,3-4,18H2,1-2H3 |
InChI Key |
MZHUIBCLJVGGIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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